5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
The compound 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a triazole moiety. The triazole is further modified with a 5-chloro-2,4-dimethoxyphenyl group and a methyl substituent. This hybrid structure combines heterocyclic systems known for their stability and bioactivity, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-17(19-21-18(23-28-19)12-7-5-4-6-8-12)22-24-25(11)14-9-13(20)15(26-2)10-16(14)27-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTHZGLAUCTTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of triazole and oxadiazole moieties, which are known to enhance biological activity through various mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 427.8 g/mol. The structure is characterized by a triazole ring and an oxadiazole ring, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN5O4 |
| Molecular Weight | 427.8 g/mol |
| CAS Number | 942034-80-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The triazole moiety is known for its role in inducing apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm and subsequent activation of caspases, which are crucial for the apoptotic pathway .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines:
These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in tumor cells without significantly affecting normal cells.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that similar triazole derivatives can inhibit the growth of various microorganisms by disrupting their metabolic pathways or cell wall synthesis .
Case Studies
A notable study evaluated the anticancer potential of various triazole derivatives, including those containing oxadiazole rings. The results indicated that these compounds not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole and oxadiazole structures exhibit promising anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, derivatives of triazoles have shown effective inhibition against c-Met kinases, which are implicated in cancer progression .
In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective dose ranges . The specific mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The oxadiazole derivatives have also been evaluated for their antimicrobial activities. Compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains and fungi . The presence of the triazole ring enhances the interaction with biological targets, making these compounds potential candidates for developing new antimicrobial agents.
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties that can be harnessed in material science. Research has indicated that such compounds can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .
Sensor Development
Additionally, derivatives of this compound have been utilized in the development of chemical sensors. Their ability to selectively bind to certain ions or molecules makes them suitable for detecting environmental pollutants or biological markers .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various substituents on the triazole or oxadiazole rings can lead to derivatives with enhanced biological activity or improved physical properties .
Case Studies
Comparison with Similar Compounds
Core Structural Similarities and Variations
The following compounds share structural motifs with the target molecule:
Key Observations :
- Core Flexibility : The 1,2,4-oxadiazole ring is a common scaffold, but substitutions vary widely. For example, pyrazole () or pyrimidine () groups replace triazole in some analogues.
- Halogen Influence : Chloro and fluoro substituents are prevalent, likely enhancing metabolic stability and lipophilicity. The target compound’s 5-chloro-2,4-dimethoxyphenyl group may offer improved solubility compared to purely halogenated analogues .
- Methoxy vs.
Physicochemical and Spectroscopic Properties
- Melting Points : Oxadiazole derivatives with nitro or pyrimidine substituents (e.g., 5d in ) exhibit higher melting points (261–262°C) due to enhanced planarity and intermolecular interactions. The target compound’s methoxy groups may lower its melting point by disrupting crystal packing .
- Spectroscopic Data :
- IR : Triazole-linked oxadiazoles (e.g., ) show characteristic C=N (1596 cm⁻¹) and C-Cl (702 cm⁻¹) stretches. The target compound’s dimethoxy group would introduce C-O-C vibrations (~1250 cm⁻¹) .
- NMR : Aromatic protons in analogues (e.g., δ 6.86–7.26 ppm in ) align with the target’s phenyl and triazole-substituted aryl groups. The methyl group on triazole (δ ~2.59 ppm) is consistent across analogues .
Q & A
Q. What are the standard synthetic protocols for synthesizing 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole?
Methodological Answer: The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C . For example, a similar oxadiazole derivative was prepared by refluxing substituted benzoic acid hydrazides with POCl₃, followed by purification via recrystallization (e.g., ethanol or ethanol/water mixtures) . Key steps include:
- Hydrazide formation : Reacting carboxylic acid derivatives with hydrazine.
- Cyclization : Using POCl₃ as a cyclizing agent under controlled temperature.
- Purification : Recrystallization from polar solvents to achieve >60% yields .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Characterization involves:
- IR spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, C-Cl stretch at ~750 cm⁻¹) .
- ¹H/¹³C NMR : Confirming substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Elemental analysis : Validating purity (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction yields be optimized for triazole-oxadiazole hybrids?
Methodological Answer: Yield optimization strategies include:
Q. Table 1: Yield Comparison for Analogous Compounds
| Compound | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4d | Ethanol, NaBH₄ | 69.40 | |
| 5a | Ethanol/water (1:3) | 81.55 | |
| 4e | Ethanol, POCl₃ | 61.33 |
Q. How are acid dissociation constants (pKa) determined for such heterocyclic compounds?
Methodological Answer: Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) is used:
Q. How do structural modifications influence antimicrobial activity?
Methodological Answer:
Q. Table 2: Antimicrobial Activity of Analogous Compounds
| Compound | Substituent | Zone Inhibition (mm) | Reference |
|---|---|---|---|
| 4a | Chloro-phenyl | 18.5 (vs. S. aureus) | |
| 4f | Methoxy-phenyl | 12.0 (vs. E. coli) |
Data Contradiction Analysis
Q. How can discrepancies in reported bioactivity data be resolved?
Methodological Answer:
- Control standardization : Use the same reference drugs (e.g., ciprofloxacin for bacteria, griseofulvin for fungi) .
- Replicate testing : Perform triplicate assays under identical conditions (pH, temperature).
- Structural validation : Confirm compound purity via HPLC or mass spectrometry to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
